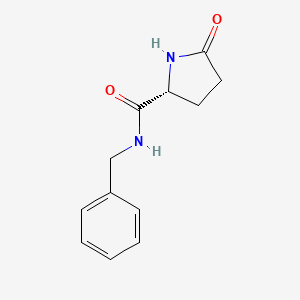

N-benzyl-5-oxo-D-prolinamide

Description

Contextualization within Oxoproline Derivatives Research

Oxoproline, also known as pyroglutamic acid, is a derivative of the amino acid proline. The 5-oxoproline scaffold is a recurring motif in medicinal chemistry and drug discovery. Researchers have explored a variety of derivatives for numerous therapeutic targets. For instance, different N-substituted and C-substituted 5-oxoproline analogs have been investigated for their potential as endothelin receptor antagonists and calpain inhibitors. molport.comsci-hub.se The D-enantiomer of such derivatives, including N-benzyl-5-oxo-D-prolinamide, represents a specific area of stereochemical investigation within this broader field of research.

Significance in Chemical Biology and Medicinal Chemistry

While the broader class of oxoproline derivatives has significance in medicinal chemistry, the specific importance of this compound in chemical biology and medicinal chemistry is not well-documented in publicly available scientific literature. Its structural similarity to other biologically active molecules suggests it could be a candidate for biological screening or serve as a chemical probe or synthetic intermediate. However, detailed research findings to this effect are not currently available.

Structure

3D Structure

Properties

CAS No. |

178327-71-4 |

|---|---|

Molecular Formula |

C12H14N2O2 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

(2R)-N-benzyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C12H14N2O2/c15-11-7-6-10(14-11)12(16)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,16)(H,14,15)/t10-/m1/s1 |

InChI Key |

MDCKMKIRZIXFCH-SNVBAGLBSA-N |

Isomeric SMILES |

C1CC(=O)N[C@H]1C(=O)NCC2=CC=CC=C2 |

Canonical SMILES |

C1CC(=O)NC1C(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis and Characterization

Detailed research findings on the specific synthesis and characterization of N-benzyl-5-oxo-D-prolinamide are not extensively reported in the scientific literature. However, a potential synthetic route can be inferred from the synthesis of its corresponding carboxylic acid precursor, (R)-1-benzyl-5-oxopyrrolidine-2-carboxylic acid. This precursor can be synthesized from D-glutamic acid through reductive amination with benzaldehyde (B42025) followed by cyclization. sci-hub.se The subsequent amidation of this carboxylic acid would yield this compound.

No specific experimental data, such as detailed reaction conditions, yields, or spectroscopic characterization (NMR, IR, MS) for this compound, are available in the reviewed literature.

Physicochemical Properties

Basic physicochemical properties for N-benzyl-5-oxo-D-prolinamide have been calculated and are available in chemical databases.

| Property | Value | Source |

| Molecular Formula | C12H14N2O2 | Molport |

| Molecular Weight | 218.25 g/mol | Molport |

| CAS Number | 178327-71-4 | - |

| Synonyms | (2R)-N-benzyl-5-oxopyrrolidine-2-carboxamide, N-benzyl-D-pyroglutamide | - |

No experimental data for properties such as melting point, boiling point, or solubility for this compound are reported in the available scientific literature.

Applications

There is a lack of specific, detailed research findings on the applications of N-benzyl-5-oxo-D-prolinamide in chemical biology or as a medicinal chemistry tool. While related compounds are used as enzyme inhibitors or receptor ligands sci-hub.seunict.it, no such applications have been documented for this particular molecule.

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand, such as a pyroglutamide derivative, interacts with its protein target.

Prediction of Binding Modes and Affinities

Molecular docking simulations are instrumental in predicting how N-benzyl-5-oxo-D-prolinamide and related compounds fit into the binding site of a receptor. For instance, in studies involving pyroglutamide derivatives as inverse agonists of the Retinoic Acid-Related Orphan Receptor γt (RORγt), virtual screening and docking were used to evaluate a vast library of potential compounds. nih.gov The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding affinity. nih.gov

In one such study, a virtual library of approximately 60,000 analogues was screened, with the top-scoring compounds being visually inspected for favorable interactions. nih.gov This led to the identification of an (S)-pyroglutamide analogue as a promising candidate. nih.gov The docking model predicted that the left-hand portion of this analogue would bind within a hydrophobic pocket of the receptor. nih.gov Docking studies on prolinamide isomers with bacterial collagenase also revealed differences in binding affinity, with D(S, R) prolinamide showing a significantly better Atomic Contact Energy (ACE) value compared to its L(S, R) counterpart. innovareacademics.in These predictions are crucial for prioritizing compounds for synthesis and biological testing.

The binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), helps to rank different ligands. innovareacademics.injmb.or.kr For example, docking of proline and prolinamide isomers against collagenase from Clostridium histolyticum was used to evaluate their inhibitory potential, with the resulting ACE values indicating the strength of the interaction. innovareacademics.in

Table 1: Example of Docking Scores for Prolinamide Isomers against Bacterial Collagenase

| Ligand | Atomic Contact Energy (ACE) (kcal/mol) | Interacting Residues |

|---|---|---|

| D(S,R) prolinamide | -115.09 | Asn210 |

| L(S,R) prolinamide | Poor Binding | N/A |

| D-proline | -90.47 | N/A |

| L-proline | -76.35 | N/A |

Source: Data adapted from synthesis, characterization, and molecular docking analysis studies. innovareacademics.in

Analysis of Key Residue Interactions

Beyond predicting binding affinity, molecular docking provides a detailed picture of the non-covalent interactions between the ligand and the amino acid residues of the target protein. These interactions, which include hydrogen bonds, hydrophobic interactions, and salt bridges, are fundamental to the stability of the ligand-receptor complex. researchgate.netresearchgate.net

For example, in the docking of thyrotropin-releasing hormone, which has a pyroglutamyl residue, into a model of pyroglutamyl peptidase II (PPII), the model suggested that the pyroglutamyl moiety interacts with the Ser-269 residue of the enzyme. researchgate.net Similarly, studies on inhibitors of other enzymes identify specific residues that are crucial for binding. The interaction of a ligand with residues like Asn210 in bacterial collagenase has been shown to be important for its inhibitory activity. innovareacademics.in Identifying these key residues helps in understanding the mechanism of action and provides a roadmap for designing new derivatives with improved potency and selectivity. researchgate.netplos.orgnih.gov By modifying the ligand to enhance interactions with these specific residues, researchers can optimize its binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to Related Derivatives)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sums.ac.ir For derivatives related to this compound, QSAR studies can predict the activity of new, unsynthesized compounds. researchgate.net

The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, electronic properties, and hydrophobicity. sums.ac.irresearchgate.net Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with the observed biological activity (e.g., inhibitory concentration IC50). sums.ac.ir

For instance, a QSAR study on chalcone (B49325) analogs as PPAR gamma agonists used descriptors to build a model with a high regression coefficient (R² = 0.9247), indicating a strong correlation between the structural features and binding affinity. japsonline.com Similarly, QSAR models for piperazine (B1678402) derivatives as mTORC1 inhibitors identified key descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO), molar refractivity (MR), and aqueous solubility (LogS) as being significantly correlated with inhibitory activity. researchgate.net These models are valuable for guiding the synthesis of new derivatives with potentially higher efficacy. sums.ac.ir

Homology Modeling and Receptor Structure Prediction

Experimental determination of protein structures using techniques like X-ray crystallography or NMR spectroscopy can be challenging and time-consuming. When the experimental structure of a target receptor for a ligand like this compound is unavailable, homology modeling can be used to build a predictive 3D model. nih.govnih.gov

This technique relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.gov The process involves:

Identifying a protein with a known experimental structure (the "template") that has a high sequence similarity to the target protein.

Aligning the amino acid sequence of the target protein with that of the template.

Building a 3D model of the target protein based on the template's structure.

Refining and validating the model to ensure its quality and accuracy. nih.gov

Homology models have been successfully used to study the interaction of ligands with various receptors. For example, a homology model of pyroglutamyl peptidase II (PPII) was constructed to investigate its specificity, and subsequent docking of a pyroglutamyl-containing peptide into this model provided insights into substrate recognition. researchgate.net Similarly, homology models of P2X receptors and G-protein coupled receptors (GPCRs) have been generated to understand their structure and function in the absence of experimental data. nih.govnih.govfrontiersin.org These models, while predictive, are invaluable for structure-based drug design efforts.

Molecular Dynamics Simulations for Ligand-Target Stability (Applicable to Related Compounds)

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the trajectory of atoms and molecules over time, revealing the stability of the ligand-receptor complex and the conformational changes that may occur. nih.govmdpi.com This is particularly important for understanding the behavior of flexible ligands and receptor binding pockets.

For related pyroglutamate-containing peptides, MD simulations have been used to investigate their conformational ensembles and how modifications like pyroglutamylation affect their properties. nih.gov For example, simulations of pyroglutamylated amyloid β-peptide showed that this modification alters the peptide's electronic properties and conformational sampling, which can influence its aggregation propensity. nih.gov MD simulations can also validate the stability of binding poses predicted by molecular docking. researchgate.net By simulating the complex in a solvated environment over a period of nanoseconds or longer, researchers can observe whether the key interactions are maintained, providing greater confidence in the predicted binding mode. nih.govmdpi.com

In Vitro Cellular Assays

Receptor Binding Assays and Functional Activity Assessments

This compound belongs to the pyrrolidone class of compounds, which have been explored for their neurological effects for over three decades. nih.gov Specifically, derivatives of pyroglutamide, a related scaffold, have been designed and evaluated as antagonists of the P2X7 receptor, a ligand-gated ion channel involved in inflammatory and neurological processes. researchgate.netacs.org

Functional activity of related pyroglutamide-based compounds as P2X7 antagonists has been confirmed through ethidium (B1194527) accumulation assays. google.com In these assays, HEK293 cells expressing human recombinant P2X7 receptors are utilized. The antagonist activity is measured by the compound's ability to inhibit the influx of ethidium bromide induced by the P2X7 agonist ATP. google.com For instance, a competitive binding study using a radiolabeled antagonist, [3H]A-804598, confirmed that pyroglutamides bind to an allosteric site on the P2X7 receptor. acs.org Some pyroglutamide derivatives have shown inhibitory concentrations (IC50) in the nanomolar range, indicating potent antagonism. acs.org

| Compound Class | Assay Type | Key Findings |

| Pyroglutamide Derivatives | P2X7 Receptor Binding | Competitive binding with radiolabeled antagonists confirms interaction with an allosteric site. acs.org |

| Pyroglutamide Derivatives | Ethidium Accumulation Assay | Inhibition of ATP-induced ethidium influx in HEK293-hP2X7 cells demonstrates functional antagonism. google.com |

| This compound | P2X7 Receptor Antagonism | This compound is part of a series of substituted N-phenylmethyl-5-oxo-proline-2-amides developed as P2X7 receptor antagonists. google.com |

Cytotoxicity and Cellular Activity Assays

The neuroprotective potential of pyrrolidone derivatives has been a significant area of research. nih.govontosight.ai While direct NMDA-induced cytotoxicity data for this compound is not extensively detailed in the provided context, related compounds have been investigated for their ability to protect against neurotoxic insults. For example, some 2-oxo-5-aryl-4-hydrazone pyrrolidine (B122466) derivatives have demonstrated neuroprotective effects against oxidative stress induced by hydrogen peroxide in neuroblastoma cell lines. arkat-usa.org The P2X7 receptor, a target of related compounds, is known to mediate glutamate (B1630785) release in glial cells, suggesting an indirect link to excitotoxic pathways. google.com

Enzymatic Activity Inhibition Assays

While specific data on the inhibition of TrmD and PREP by this compound is not available, related heterocyclic scaffolds have been investigated for such activities. For instance, N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides, which share the N-benzylamide moiety, have been synthesized and studied for their potential to inhibit TrmD, a bacterial enzyme. researchgate.netpensoft.net Docking studies of these compounds have suggested a potential for partial inhibition of TrmD from P. aeruginosa. researchgate.net This line of research highlights the broader potential for related chemical structures to interact with various enzymatic targets.

In Vivo Animal Studies

Assessment in Neuropathic Pain Models

The antagonism of the P2X7 receptor is a key strategy in the development of treatments for neuropathic and inflammatory pain. uniba.itgoogle.comnih.gov Preclinical studies have implicated the P2X7 receptor in pain states, and antagonists have shown efficacy in relevant animal models. google.comnih.govresearchgate.net For example, P2X7 receptor antagonists have been shown to be effective in models of chronic neuropathic pain. nih.gov Given that this compound is part of a class of compounds designed as P2X7 antagonists, it holds potential for similar applications in pain management. google.com Other compounds with different mechanisms, such as isoquinolone derivatives acting as LPA5 antagonists, have also demonstrated dose-dependent antiallodynic effects in chronic constriction injury (CCI) models of neuropathic pain in rats. nih.gov

Evaluation in Neurodegenerative Disease Models

Pyrrolidone derivatives have been investigated for their neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govontosight.aigoogle.com The neuroprotective properties of this class of compounds are a long-standing area of interest. nih.govresearchgate.net The antagonism of the P2X7 receptor is also considered a promising therapeutic strategy for a range of neurodegenerative conditions. google.comresearchgate.net For instance, N-benzylpyrrolidine derivatives have been designed as multi-target agents for Alzheimer's disease, showing potential to inhibit key enzymes and protect against Aβ-induced stress. researchgate.net

| Compound Class | Animal Model | Key Findings |

| P2X7 Antagonists | Neuropathic Pain Models | Effective in reducing chronic neuropathic and inflammatory pain. nih.gov |

| Isoquinolone Derivatives (LPA5 Antagonists) | Chronic Constriction Injury (CCI) Model | Dose-dependent reduction of mechanical allodynia. nih.gov |

| Pyrrolidone Derivatives | Neurodegenerative Disease Models | Investigated for neuroprotective effects in conditions like Alzheimer's disease. nih.govontosight.ai |

| N-benzylpyrrolidine Derivatives | Scopolamine-induced Amnesia Model | Ameliorated cognitive dysfunction in the Y-maze test. researchgate.net |

Preclinical Investigation of this compound and Related Compounds

The following article outlines the preclinical investigation models for the chemical compound this compound, with a focus on its potential antimicrobial and central nervous system activities as inferred from studies on structurally related compounds.

Preclinical Investigation Models

While direct antimicrobial studies on this compound are not extensively available in the public domain, significant research has been conducted on structurally similar compounds, particularly N-benzyl thienopyrimidine carboxamides. These studies provide a basis for understanding the potential antimicrobial profile of this compound.

The benzyl (B1604629) carboxamide moiety has been identified as a favorable structural feature for the antimicrobial activity of thieno[2,3-d]pyrimidines. pensoft.net Research into a series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides has demonstrated their efficacy against various bacterial strains. pensoft.netpensoft.net

These compounds are believed to exert their antibacterial effect through the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), a crucial enzyme for bacterial protein synthesis. pensoft.netmdpi.com Molecular docking studies have shown that these thienopyrimidine derivatives can bind to the active site of TrmD in Pseudomonas aeruginosa. pensoft.netpensoft.net

The antimicrobial activity of several N-benzyl thienopyrimidine carboxamide derivatives is summarized in the table below. The activity is presented as the minimum inhibitory concentration (MIC) in μg/mL.

| Compound | Substituent on Benzyl Ring | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | P. aeruginosa (MIC μg/mL) |

|---|---|---|---|---|

| N-benzyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxamide | None | - | Active | Active |

| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | None | High Activity | High Activity | Lesser Activity |

| N-(4-methylbenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | 4-Methyl | High Activity | High Activity | - |

| N-(4-methoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide | 4-Methoxy | High Activity | High Activity | - |

Data sourced from studies on related thienopyrimidine carboxamides. pensoft.netjapsonline.com

The results indicate that derivatives with no substituents or small substituents like methyl or methoxy (B1213986) groups on the benzene (B151609) ring exhibit higher activity against S. aureus and B. subtilis. pensoft.netresearchgate.net

Direct behavioral studies on this compound are limited. However, the core structure, a derivative of proline, is a key component in many compounds with significant central nervous system (CNS) activity. The investigation of related prolinamide compounds, particularly thyrotropin-releasing hormone (TRH) mimetics, provides insights into the potential neurological effects.

The L-prolinamide moiety is known to be crucial for the biological activities of many TRH analogs, facilitating hydrogen bonding with the TRH receptor. acs.org Modifications to this part of the molecule can significantly impact CNS effects. acs.org For instance, in the development of TRH mimetics, replacing the L-prolinamide with other moieties often leads to a decrease in CNS effects. acs.org

Behavioral tests in animal models are essential for evaluating the potential CNS effects of new compounds. dergipark.org.tr Some commonly used tests include:

Elevated Plus Maze (EPM): To assess anxiety-related behavior. dergipark.org.tr

Passive Avoidance Test: To evaluate learning and memory. dergipark.org.tr

Locomotor Activity: To measure general activity levels and potential sedative or stimulant effects. dergipark.org.tr

Forced Swim Test: Used as a model for depression-like behavior. nih.gov

Studies on TRH mimetics have utilized animal models to assess their potential for treating CNS disorders like spinocerebellar degeneration, vascular dementia, and Alzheimer's disease. jst.go.jp For example, the anti-hypothermic effect induced by reserpine (B192253) in mice is a common in vivo model to screen for CNS activity of TRH analogs. jst.go.jp

The table below illustrates how modifications to the C-terminus of a TRH mimetic, which includes the prolinamide structure, can influence CNS effects.

| Compound Modification at C-terminus | Observed CNS Effect |

|---|---|

| L-prolinamide moiety | High CNS effect |

| L-prolinol moiety | Markedly decreased CNS effect |

| L-proline moiety | Markedly decreased CNS effect |

| L-proline secondary amide moiety | Remarkably decreased CNS effect |

Data extrapolated from structure-activity relationship studies of TRH mimetics. acs.org

These findings underscore the importance of the prolinamide structure for CNS activity in these classes of compounds. Macamides, which are N-benzylamides of fatty acids, have also been investigated for their neurological effects, with some showing potential to modulate pain, mood, and behavior. nih.gov

Structure Activity Relationships Sar

Stereoselective Synthesis of this compound

The precise three-dimensional arrangement of atoms, or stereochemistry, is crucial for the biological function of many molecules. The synthesis of this compound with a specific stereoisomer (the D-prolinamide form) requires carefully controlled reaction conditions.

Coupling Strategies for N-substituted 5-Oxo-D-Prolinamide Formation

The formation of the amide bond in N-substituted 5-oxo-D-prolinamides is a critical step in their synthesis. This is typically achieved through the use of coupling reagents that activate the carboxylic acid group of a 5-oxoproline derivative, facilitating its reaction with an amine.

A variety of modern peptide coupling reagents can be employed for this purpose. These reagents are designed to promote efficient amide bond formation while minimizing side reactions, such as racemization, which would compromise the stereochemical integrity of the product. uniurb.itbachem.com Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. uniurb.itgoogle.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with these reagents to enhance coupling efficiency and suppress side reactions. bachem.comgoogle.com The choice of coupling reagent and reaction conditions, including the solvent and base, is critical for achieving high yields and maintaining the desired stereochemistry. bachem.comacs.org For instance, the use of a base is generally required for couplings with phosphonium and uronium salts, with N,N-diisopropylethylamine (DIPEA) and N-methylmorpholine (NMM) being common choices. bachem.com

In a broader context of forming 5-oxopyrrolidine-3-carboxamides, research has shown that modifications to the N-substituent on the pyrrolidine (B122466) ring can significantly impact biological activity. For example, replacing a 1-methyl group with a 1-benzyl group in a series of 5-oxopyrrolidine-3-carboxamides was found to improve their affinity for the CCR5 receptor. nih.gov

Derivatization Techniques for the Amide Nitrogen

Derivatization of the amide nitrogen in 5-oxo-D-prolinamide structures can be a key step in synthesizing a variety of analogs for structure-activity relationship (SAR) studies. These techniques introduce different functional groups to the nitrogen atom, allowing for the exploration of how these changes affect the molecule's properties.

One common approach involves the reaction of a primary or secondary amide with an alkylating or acylating agent. For instance, N-alkylation can be achieved using alkyl halides in the presence of a suitable base. The choice of base and reaction conditions is crucial to avoid side reactions and ensure selective derivatization.

In the context of related pyrrolidine structures, derivatization is a widely used strategy. For example, in the synthesis of certain pyrrolidine-based drugs, the nitrogen of the pyrrolidine ring is alkylated at an early stage. nih.gov Furthermore, derivatization techniques are not limited to the amide nitrogen but can also be applied to other parts of the molecule. For instance, γ-glutamyl peptides can be converted to pyroglutamate (B8496135) (5-oxo-proline) derivatives for analysis by gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net This process often involves a two-step derivatization, including esterification followed by acylation. nih.govresearchgate.netresearchgate.net

Synthesis of Related 5-Oxo-Pyrrolidine Scaffolds for Comparative Studies

To understand the structure-activity relationships of this compound, it is often necessary to synthesize and evaluate related compounds. This involves creating variations in the pyrrolidine scaffold, such as changing the substituents on the ring or altering the stereochemistry.

Approaches to 1-Benzyl-5-oxopyrrolidine Derivatives

The synthesis of 1-benzyl-5-oxopyrrolidine derivatives can be achieved through several routes. One common method involves the reaction of a suitable precursor, such as itaconic acid, with a substituted benzylamine. uran.ua This reaction, when heated, leads to the formation of a 1-benzyl-5-oxopyrrolidine-3-carboxylic acid. uran.ua This carboxylic acid can then be further modified, for example, by esterification to form the corresponding methyl ester. uran.ua

Another approach involves the cyclocondensation of α-bromoacyl derivatives with thioamides to form thiadiazole-substituted pyrrolidinones. Additionally, multi-step syntheses starting from simpler pyrrolidine derivatives can be employed, which may include steps like benzyl protection, oxidation, and esterification. ontosight.ai The synthesis of various biologically active bromophenols containing a 1-benzylpyrrolidin-2-one moiety has also been reported. tubitak.gov.tr

| Starting Material | Reagents | Product | Reference |

| Itaconic acid | Substituted benzylamines | 1-R-benzyl-5-oxopyrrolidine-3-carboxylic acid | uran.ua |

| Methyl 1-benzyl-5-oxopyrrolidine-3-carboxylate | Acid or base | 1-Benzyl-5-oxopyrrolidine-3-carboxylic acid | |

| Pyrrolidine derivatives | Benzyl bromide, oxidizing agents, esterifying agents | 1-Benzyl hydrogen 5-oxopyrrolidine-1,2-dicarboxylate | ontosight.ai |

| 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid | Thiocarbamide/benzenecarbothioamide | Thiadiazole-substituted pyrrolidinone | |

| 2,3,6-tribromo-4,5-dihydroxybenzyl bromide | Pyrrolidin-2-one | 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one | tubitak.gov.tr |

Stereochemical Control in Pyrrolidinone Synthesis

Achieving specific stereochemistry in the synthesis of pyrrolidinone rings is a significant area of research. Various strategies have been developed to control the formation of chiral centers within the pyrrolidine scaffold.

One powerful method is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. rsc.org This reaction allows for the versatile and enantioselective synthesis of pyrrolidines with different stereochemical patterns. rsc.org The use of chiral auxiliaries attached to the azomethine ylide can effectively control the stereochemistry of the cycloaddition reaction. nih.gov

Other methods for stereoselective synthesis include:

Alkylation of pyrrolidinone enolates: The stereochemical outcome of alkylating enolates derived from proline esters can be influenced by the alkylating reagent and the N-protecting group. nih.gov

Hydrogenation of substituted pyrroles: Heterogeneous catalytic hydrogenation of highly substituted pyrroles can lead to functionalized pyrrolidines with excellent diastereoselectivity. researchgate.net

Radical ene-yne cyclization: Electrocatalytic methods can be used for the stereoselective synthesis of functionalized pyrrolidines. nsf.gov

Iron-catalyzed C-H hydroxylation: This method can be used for the oxidative diversification of proline derivatives while retaining the stereochemistry at the C2 position. nih.gov

The ability to control the stereochemistry at multiple centers is crucial for creating a diverse range of pyrrolidine-based compounds for biological evaluation. nih.gov

| Method | Key Features | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Versatile for accessing different stereoisomers from the same starting materials. | rsc.org |

| Chiral Auxiliary Controlled Cycloaddition | Uses a chiral auxiliary on the azomethine ylide for stereocontrol. | nih.gov |

| Alkylation of Proline Ester Enolates | Diastereoselectivity depends on the alkylating agent and N-protecting group. | nih.gov |

| Catalytic Hydrogenation of Pyrroles | Can create multiple new stereocenters with high diastereoselectivity. | researchgate.net |

| Electrocatalytic Radical Ene-Yne Cyclization | Allows for stereochemical control over the geometry of the resulting alkene. | nsf.gov |

| Iron-Catalyzed C-H Hydroxylation | Retains stereochemistry at the C2 position of proline derivatives. | nih.gov |

Receptor Antagonism Studies

The ability of this compound and its analogs to interact with various receptors has been a key area of investigation. These studies reveal a capacity for receptor modulation, which is crucial for understanding the compound's biological effects.

Derivatives of N-benzyl-5-oxo-prolinamide have been identified as modulators of the P2X7 receptor, a ligand-gated ion channel activated by extracellular adenosine (B11128) triphosphate (ATP). wipo.intgoogle.com The P2X7 receptor is predominantly expressed on immune cells and is involved in inflammatory and neurodegenerative processes. google.comwhiterose.ac.uk The antagonism of this receptor by oxo-prolinamide derivatives suggests a potential to interfere with ATP-mediated signaling pathways. wipo.intgoogle.com These compounds are considered P2X7 receptor antagonists, capable of blocking the effects of ATP at this receptor. google.com

Interactive Table: P2X7 Receptor Antagonism by N-benzyl-5-oxo-prolinamide Derivatives

| Compound Type | Receptor Target | Effect | Potential Implication |

|---|

While direct studies on this compound are limited, research on related oxopyrrolidine amides and other amide-based compounds provides insights into potential interactions with the N-Methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity and excitotoxicity. wikipedia.orgmdpi.com Antagonists of the NMDA receptor can inhibit its action, which has implications for conditions related to excitotoxicity. wikipedia.orgmdpi.com

Some amide-based inhibitors of NMDA receptors have shown improved potency compared to endogenous inhibitors. nih.gov The modulation of NMDA receptors can affect calcium influx, a critical process in neuronal signaling. nih.gov For instance, transthyretin oligomers have been shown to induce calcium influx through voltage-gated calcium channels. nih.gov The beta-subunit of calcium channels binds to a conserved motif in the alpha 1-subunit, playing a critical role in channel modulation. nih.gov Although not directly demonstrated for this compound, the structural similarities with other oxopyrrolidine amides suggest a potential for similar mechanisms.

Interactive Table: NMDA Receptor and Calcium Channel Interactions of Related Amides

| Compound Class | Target | Mechanism | Effect |

|---|---|---|---|

| Oxopyrrolidine amides | NMDA Receptor | Antagonism | Inhibition of receptor action |

| Amide-based inhibitors | NMDA Receptor | Inhibition | Improved potency over endogenous inhibitors |

Investigations into 1,3-diaryl-5-oxo-proline derivatives have identified them as ligands for endothelin receptors (ETR). mdpi.com Endothelins are peptides that play a role in vascular homeostasis through their interaction with ETA and ETB receptors, which are G protein-coupled receptors. mdpi.comnih.gov

In a study of seventeen new 1,3-diaryl-5-oxo-proline derivatives, one compound, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline (31h), demonstrated selective affinity for the ETA receptor with a Ki value of 3.3 ± 1.1 µM and no affinity for the ETB receptor. mdpi.com This highlights the potential for specific substitutions on the 5-oxo-proline core to confer receptor selectivity. mdpi.com Molecular docking studies have provided insights into the structural requirements for affinity and selectivity at the ETA receptor subtype. mdpi.comresearchgate.net

Interactive Table: Endothelin Receptor Affinity of a 5-Oxo-Proline Derivative

| Compound | Receptor Target | Affinity (Ki) | Selectivity |

|---|

Enzyme Interaction Studies

The interaction of this compound and related compounds with specific enzymes offers another avenue to understand their biological significance. These studies often draw parallels from structurally similar compound classes.

While direct evidence for this compound is not available, studies on thienopyrimidine carboxamides provide a basis for potential interaction with tRNA (Guanine37-N1)-methyltransferase (TrmD). acs.orgenamine.net TrmD is an essential bacterial enzyme that catalyzes the transfer of a methyl group to a specific guanine (B1146940) in tRNA, making it a target for antimicrobial agents. acs.orgresearchgate.net

A series of thienopyrimidinone derivatives have been synthesized and shown to have nanomolar potency against TrmD in vitro. acs.org These inhibitors can trigger a unique "tyrosine-flipping" mechanism in the active site of the enzyme from Pseudomonas aeruginosa, which prevents the binding of its cofactor and substrate. acs.org Docking studies with N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides have also suggested their potential for at least partial inhibition of TrmD. pensoft.net

Interactive Table: TrmD Inhibition by Related Thienopyrimidine Carboxamides

| Compound Class | Target Enzyme | Mechanism of Inhibition | Significance |

|---|---|---|---|

| Thienopyrimidinone derivatives | TrmD | Active site restructuring via tyrosine-flipping | Foundation for antimicrobial development |

Prolyl oligopeptidase (PREP) is a serine protease that has been implicated in neurodegenerative diseases through its protein-protein interactions (PPIs) rather than its enzymatic activity. researchgate.netnih.govacs.org Studies on nonpeptidic oxazole-based ligands have revealed that they can modulate these PPIs. researchgate.netnih.gov

These oxazole-based compounds have been shown to reduce α-synuclein dimerization and enhance the activity of protein phosphatase 2A. researchgate.netnih.gov Interestingly, the structure-activity relationships for the inhibition of PREP's proteolytic activity and the modulation of its PPI-mediated functions appear to be distinct. acs.org This suggests that it is possible to design compounds that specifically target the non-enzymatic functions of PREP. While not directly studied with this compound, the concept of modulating PREP's PPIs with small molecules is an important area of research. arxiv.org

Interactive Table: PREP Modulation by Related Oxazole-Based Ligands

| Compound Class | Target | Effect | Key Finding |

|---|

Elucidation of Key Structural Determinants for Biological Activity in N-benzyl-5-oxo-prolinamide Analogs

The fundamental architecture required for the biological activity of N-benzyl-5-oxo-prolinamide analogs involves a specific spatial arrangement of several key moieties. SAR studies on various classes of related ligands have identified a common scaffold for many active compounds, which includes a central core, two aromatic portions, and a carboxylic acid function. mdpi.com

For analogs acting as endothelin receptor (ETR) ligands, the 5-oxo-proline core serves as a central scaffold. mdpi.comunict.it The biological activity is critically dependent on:

The 5-oxo-proline nucleus: This heterocyclic core correctly orients the necessary substituents in three-dimensional space.

An N-1 substituent: The presence of a benzyl group at the nitrogen atom of the pyrrolidine ring is a crucial determinant of activity. Studies comparing N-aryl with N-benzyl analogs revealed that the methylene (B1212753) spacer between the nitrogen and the phenyl ring is vital for receptor affinity. For instance, (±)-trans 3-(1,3-benzodioxol-5-yl)-1-[(4-methoxyphenyl)methyl]-5-oxo-proline showed good affinity for the ETA receptor, whereas its direct N-aryl counterpart was inactive. mdpi.comunict.it

A C-3 substituent: An aromatic substituent at the 3-position of the pyrrolidone ring is another key feature for receptor interaction. mdpi.comunict.it

A C-5 functional group: A carboxylic acid function at the 5-position (or a group that can be hydrolyzed to a carboxylic acid) is often required for binding to the target receptor. mdpi.com

In the context of other targets, such as aldose reductase, analogs incorporating an N-benzylindole structure have shown significant inhibitory power, highlighting the versatility of the N-benzyl moiety in directing activity towards different biological targets. doi.org

Impact of N-benzyl Substituent Variations on Receptor Affinity and Function

In a series of 1,3-diaryl-5-oxo-proline derivatives designed as endothelin receptor ligands, modifications to the N-benzyl ring had a profound impact on binding affinity. mdpi.comunict.it For example, the introduction of a 4-methoxy group on the benzyl ring led to a compound with selective affinity for the ETA receptor (Ki = 3.3 ± 1.1 µM), while being inactive at the ETB receptor. mdpi.comunict.it This demonstrates that electronic and steric properties of the substituent can fine-tune receptor selectivity.

The following table summarizes the binding affinities of several (±)-trans-3-(1,3-benzodioxol-5-yl)-5-oxo-proline analogs with different N-benzyl substituents for the ETA receptor.

| Compound ID | N-Substituent | ETA Ki (µM) mdpi.com |

| 15a | 4-methoxyphenyl | >10 |

| 31h | (4-methoxyphenyl)methyl | 3.3 |

Table 1: Comparison of N-aryl vs. N-benzyl substitution on ETA receptor affinity. The introduction of a methylene spacer (compound 31h) dramatically improves binding affinity compared to the direct N-aryl linkage (compound 15a).

Studies on other heterocyclic scaffolds containing an N-benzyl carboxamide fragment corroborate these findings. For instance, in a series of thieno[2,3-d]pyrimidine (B153573) derivatives, antimicrobial activity was highest for compounds with an unsubstituted N-benzyl ring or those with small substituents like methyl or methoxyl groups, particularly in the para-position. pensoft.net This suggests that the size and position of the substituent on the benzyl ring are critical for optimal interaction with the biological target.

Stereochemical Influences on Activity

Stereochemistry is a critical factor that dictates the biological activity of N-benzyl-5-oxo-prolinamide analogs by defining their three-dimensional shape and, consequently, their fit within a receptor's binding site.

Key stereochemical aspects include:

Relative Stereochemistry of Ring Substituents: In 1,3-disubstituted 5-oxo-proline derivatives, the relative orientation of the substituents at the C-3 and C-5 positions is crucial. Synthesized active compounds possess a trans configuration between the carboxylic acid function and the aromatic substituent at the 3-position, suggesting this geometry is preferred for receptor binding. mdpi.comunict.it

Chirality of the Proline Core: The use of a specific enantiomer of proline, such as D-proline, can be essential for activity. For example, in the synthesis of certain heterocyclic quinolones, D-proline was specifically used to form the amide side chain. acs.org

Rational Design Principles for Modulating Biological Profiles

Based on the accumulated SAR data, a set of rational design principles can be formulated for the development of novel N-benzyl-5-oxo-prolinamide analogs with tailored biological activities. mdpi.comunict.itdoi.org

Scaffold Integrity: The 1-substituted-3-aryl-5-oxo-proline core is a validated starting point for designing ligands for specific targets like endothelin receptors. The integrity of this core should generally be maintained. mdpi.comunict.it

Inclusion of the N-Benzyl Moiety: A benzyl group, rather than a direct aryl linkage, at the N-1 position is critical for achieving high receptor affinity in certain target classes. The methylene spacer appears essential for optimal positioning within the binding pocket. mdpi.comunict.it

Strategic Substitution of the N-Benzyl Ring: The aromatic ring of the N-benzyl group is a key site for modification. Introducing small, electron-donating or halogen substituents can be used to fine-tune receptor affinity and selectivity. For example, a 4-methoxy group was shown to confer ETA receptor selectivity. mdpi.comunict.itpensoft.net

Bioisosteric Replacement: While the core structure is important, rational design can also involve the bioisosteric replacement of the proline ring or other parts of the molecule to explore new chemical space, improve properties, or target different receptors. For example, replacing the indole (B1671886) nucleus in some analogs with other heterocycles can modulate activity and selectivity. doi.orgpensoft.net

By applying these principles, medicinal chemists can systematically modify the this compound structure to optimize its biological profile for a desired therapeutic application.

Future Research Directions and Therapeutic Implications

Exploration of Novel Biological Targets for N-benzyl-5-oxo-D-prolinamide

The N-benzyl and 5-oxoproline components of this compound suggest a range of potential biological targets that warrant investigation. N-benzyl groups are present in a multitude of biologically active compounds and have been shown to interact with a variety of receptors and enzymes. nih.govresearchgate.netacs.orgacs.orgnih.govrsc.orgresearchgate.net Similarly, 5-oxoproline, a derivative of glutamic acid, is implicated in several metabolic pathways and has been associated with conditions involving oxidative stress and inflammation. nih.govresearchgate.netnih.govwustl.edumdpi.com

Future research should focus on screening this compound against a broad panel of biological targets to identify novel therapeutic opportunities. High-throughput screening assays could be employed to assess its activity against various G protein-coupled receptors (GPCRs), ion channels, kinases, and proteases. Given the structural similarities to other bioactive molecules, particular attention should be paid to targets involved in neurological disorders, cancer, and infectious diseases.

For instance, certain N-benzyl derivatives have demonstrated activity as inhibitors of enzymes like phosphoinositide phospholipase C (PI-PLC), which is implicated in cancer cell proliferation. researchgate.net Furthermore, the 5-oxoproline moiety is a key intermediate in the γ-glutamyl cycle, which is crucial for glutathione (B108866) metabolism. nih.govnih.gov Dysregulation of this cycle has been linked to various pathological states, suggesting that this compound could potentially modulate enzymes within this pathway, such as 5-oxoprolinase or γ-glutamyl cyclotransferase. researchgate.net

Table 1: Potential Biological Target Classes for this compound

| Target Class | Rationale for Investigation | Potential Therapeutic Areas |

| Kinases | The N-benzyl moiety is found in some kinase inhibitors. | Oncology, Inflammatory Diseases |

| G Protein-Coupled Receptors (GPCRs) | The structural features may allow for interaction with various GPCR binding pockets. | Neurological Disorders, Metabolic Diseases |

| Ion Channels | Modulation of ion channels is a common mechanism for bioactive compounds. | Neurological Disorders, Cardiovascular Diseases |

| Proteases | The amide bond and cyclic structure could interact with protease active sites. | Infectious Diseases, Oncology |

| Enzymes of the γ-glutamyl cycle | The 5-oxoproline core is a key component of this metabolic pathway. | Diseases associated with oxidative stress, Metabolic Disorders |

Design of Advanced Analogs with Optimized Selectivity and Efficacy

Once primary biological targets have been identified, the next logical step is the rational design of advanced analogs of this compound with improved selectivity and efficacy. Structure-activity relationship (SAR) studies will be instrumental in this phase. By systematically modifying the core structure of the parent compound, researchers can elucidate the key chemical features responsible for its biological activity.

Modifications could include altering the substitution pattern on the benzyl (B1604629) ring, replacing the benzyl group with other aromatic or heterocyclic moieties, and modifying the prolinamide portion of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring of the benzyl moiety could significantly impact binding affinity and pharmacokinetic properties. researchgate.net

Computational modeling and in silico docking studies can be employed to predict the binding modes of designed analogs to their biological targets, thereby prioritizing the synthesis of compounds with the highest likelihood of success. researchgate.net This approach can accelerate the drug discovery process and reduce the resources required for extensive empirical screening. The goal of these efforts would be to develop analogs with enhanced potency, reduced off-target effects, and improved metabolic stability.

Development of Innovative and Sustainable Synthetic Pathways

The advancement of this compound and its analogs from the laboratory to potential clinical applications will necessitate the development of efficient, scalable, and sustainable synthetic methodologies. Traditional methods for amide bond formation often rely on coupling reagents that can generate significant chemical waste. researchgate.net Green chemistry principles should be at the forefront of synthetic route design to minimize environmental impact. jddhs.com

Enzymatic synthesis, for instance, offers a promising and environmentally friendly alternative to conventional chemical methods for amide bond formation. nih.govnih.gov The use of enzymes such as lipases can proceed under mild reaction conditions and often with high selectivity, reducing the need for protecting groups and minimizing byproduct formation. nih.govnih.gov

Table 2: Comparison of Synthetic Approaches for Amide Bond Formation

| Synthetic Method | Advantages | Disadvantages | Sustainability Profile |

| Traditional Coupling Reagents | Well-established, broad substrate scope | Generates stoichiometric waste, can be harsh | Low to Moderate |

| Enzymatic Synthesis | Mild reaction conditions, high selectivity, biodegradable catalyst | Enzyme stability and cost can be a concern | High |

| Catalytic Amidation | High atom economy, potential for recyclable catalysts | Catalyst development can be challenging | Moderate to High |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, easy scalability | Initial setup costs can be high | High |

Integration of Multidisciplinary Approaches for Comprehensive Mechanistic Understanding

A thorough understanding of the mechanism of action of this compound at the molecular, cellular, and organismal levels is crucial for its therapeutic development. This will require the integration of a wide array of scientific disciplines and techniques. dntb.gov.uamdpi.commdpi.comresearchgate.net

Cellular and molecular biology techniques, such as gene expression profiling and proteomics, can be used to identify the downstream signaling pathways affected by the compound. Advanced imaging techniques, including fluorescence microscopy, can visualize the subcellular localization of the compound or its effects on cellular structures.

In parallel, computational and systems biology approaches can be used to construct network models of the compound's interactions within the cell. dntb.gov.ua These models can help to predict potential on- and off-target effects and identify biomarkers for monitoring the compound's efficacy. Animal models of disease will be essential for evaluating the in vivo efficacy, pharmacokinetics, and safety of this compound and its optimized analogs.

By combining these diverse methodologies, a comprehensive picture of the compound's biological activity can be assembled, paving the way for its potential translation into a novel therapeutic agent. The synergistic application of these approaches will be critical in unlocking the full therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-benzyl-5-oxo-D-prolinamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling reactions, such as amidation or peptide bond formation. For example, refluxing a prolinamide derivative with benzylamine in ethanol under acidic conditions (e.g., HCl catalysis) can yield the target compound. Optimization includes adjusting temperature (70–80°C), reaction time (2–4 hours), and solvent polarity. Post-reaction workup involves concentration under reduced pressure, ice-water quenching, and purification via recrystallization or chromatography .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry and functional groups, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches. Cross-referencing spectral data with published analogs (e.g., L-prolinamide derivatives) ensures accuracy .

Q. What are the primary pharmacological targets explored for this compound derivatives?

- Methodological Answer : Derivatives are tested as enzyme inhibitors (e.g., proteases, kinases) or receptor modulators. For instance, structural analogs like hydroxamic acids show activity in enzyme inhibition assays (e.g., DPPH radical scavenging for antioxidant studies). Target selection relies on molecular docking to predict binding affinity to active sites, followed by in vitro validation using fluorometric or colorimetric assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions (e.g., varying IC₅₀ values across studies) require systematic re-evaluation of experimental variables:

Assay Conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration affecting compound solubility).

Structural Confirmation : Verify stereochemical consistency using X-ray crystallography or NOESY NMR to rule out isomerization .

Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., cell line variability in cytotoxicity studies) .

Q. What computational strategies improve the design of this compound-based probes for enzyme studies?

- Methodological Answer : Use molecular dynamics (MD) simulations to model ligand-receptor interactions over time (e.g., RMSD plots for stability). Density Functional Theory (DFT) calculates charge distribution to optimize electrophilic/nucleophilic sites. Fragment-based drug design (FBDD) identifies substituents (e.g., benzyl vs. cyclohexyl groups) that enhance binding entropy. Validate predictions with Surface Plasmon Resonance (SPR) for real-time kinetics .

Q. How do solvent and buffer systems influence the stability of this compound in pharmacokinetic studies?

- Methodological Answer : Stability assays in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes assess degradation pathways. High ionic strength buffers (e.g., ammonium acetate) may stabilize the compound via hydrophobic interactions. LC-MS/MS quantifies metabolites, while Arrhenius plots predict shelf-life under varying temperatures. Use deuterated solvents in NMR to track proton exchange in aqueous environments .

Data Interpretation and Contradiction Analysis

Q. Why might crystallographic data conflict with computational predictions for this compound’s conformation?

- Methodological Answer : Crystal packing forces can distort intramolecular hydrogen bonds, leading to discrepancies between X-ray structures (solid-state) and in silico models (solution-phase). Use solvent-adjusted MD simulations (e.g., explicit water models) and compare with solution-phase NMR (e.g., ROESY for internuclear distances) .

Q. What statistical frameworks address variability in dose-response curves for this compound?

- Methodological Answer : Non-linear regression models (e.g., Hill equation) with bootstrapping (1000 iterations) quantify confidence intervals for EC₅₀/IC₅₀. Outlier detection (Grubbs’ test) identifies experimental anomalies. Normalize data to positive/negative controls (e.g., BHA for antioxidant assays) to minimize plate-to-plate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.